molecular formula C59H60F2N9O13P B12389348 PROTAC STAT3 degrader-2

PROTAC STAT3 degrader-2

Cat. No.: B12389348
M. Wt: 1172.1 g/mol
InChI Key: ZMCYXBJXBBCEIP-DYGUMZBISA-N
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Description

PROTAC STAT3 degrader-2 is a selective and efficacious compound designed to degrade the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Aberrant activation of STAT3 is associated with the progression of several cancers, making it an attractive target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

PROTAC STAT3 degrader-2 is synthesized using a heterobifunctional approach, where one part of the molecule binds to STAT3 and the other part binds to an E3 ubiquitin ligase. The synthesis involves the coupling of a small molecule that specifically binds to STAT3 with an E3 ubiquitin ligase-targeted component . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes the preparation of stock solutions in DMSO, followed by the addition of PEG300 and Tween 80 to achieve the desired concentration and formulation .

Chemical Reactions Analysis

Types of Reactions

PROTAC STAT3 degrader-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .

Mechanism of Action

The mechanism of action of PROTAC STAT3 degrader-2 involves the formation of a ternary complex between the compound, STAT3, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of STAT3, leading to its subsequent degradation by the ubiquitin-proteasome system. The degradation of STAT3 results in the suppression of its transcriptional network, thereby inhibiting cancer cell growth and survival .

Properties

Molecular Formula

C59H60F2N9O13P

Molecular Weight

1172.1 g/mol

IUPAC Name

[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C59H60F2N9O13P/c60-59(61,84(81,82)83)38-21-23-41-37(31-38)32-43(63-41)53(75)65-44-33-68(49(73)20-11-3-1-2-6-13-34-18-12-19-40-50(34)58(80)70(56(40)78)46-26-28-48(72)66-55(46)77)30-29-39-22-25-45(69(39)57(44)79)54(76)64-42(24-27-47(62)71)52(74)67-51(35-14-7-4-8-15-35)36-16-9-5-10-17-36/h4-5,7-10,12,14-19,21,23,31-32,39,42,44-46,51,63H,1-3,11,20,22,24-30,33H2,(H2,62,71)(H,64,76)(H,65,75)(H,67,74)(H,66,72,77)(H2,81,82,83)/t39-,42+,44+,45+,46?/m1/s1

InChI Key

ZMCYXBJXBBCEIP-DYGUMZBISA-N

Isomeric SMILES

C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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